

spectral data for 2-bromoethylamine (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-Bromoethylamine

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An In-depth Technical Guide to the Spectral Analysis of 2-Bromoethylamine

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and chemical properties of small molecules is paramount. **2-Bromoethylamine**, a versatile building block in organic synthesis, is frequently utilized in the development of pharmaceuticals and other bioactive compounds. This guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for **2-bromoethylamine**, offering a foundational dataset for its identification and characterization.

Spectroscopic Data Summary

The following tables summarize the essential spectral data for **2-bromoethylamine**, primarily in its common hydrobromide salt form.

Table 1: ^1H NMR Spectral Data for 2-Bromoethylamine Hydrobromide

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.4	Triplet	2H	-CH ₂ -Br
~3.2	Triplet	2H	-CH ₂ -NH ₃ ⁺
~8.2	Broad Singlet	3H	-NH ₃ ⁺

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ^{13}C NMR Spectral Data for 2-Bromoethylamine Hydrobromide

Chemical Shift (δ) ppm	Assignment
~39	-CH ₂ -NH ₃ ⁺
~28	-CH ₂ -Br

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can be influenced by the solvent.

Table 3: Key IR Absorption Bands for 2-Bromoethylamine Hydrobromide

Wavenumber (cm ⁻¹)	Intensity	Assignment
3000-2800	Strong, Broad	N-H stretch (Ammonium salt)
~1600	Medium	N-H bend (Ammonium salt)
~1470	Medium	C-H bend
~650	Strong	C-Br stretch

Table 4: Mass Spectrometry Data for 2-Bromoethylamine[1]

m/z	Interpretation
122/124	Molecular ion [M] ⁺ and [M+2] ⁺ due to 79Br and 81Br isotopes
93/95	[M - CH ₂ NH ₂] ⁺
30	[CH ₂ NH ₂] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-bromoethylamine** hydrobromide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Transfer the solution to a 5 mm NMR tube to a depth of approximately 4-5 cm.[1][2][3][4]
- Instrumentation: The data presented is typically acquired on a 300 or 400 MHz NMR spectrometer.[5]
- ¹H NMR Acquisition:
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize homogeneity.
 - Acquire the spectrum using a standard pulse sequence.
 - Typical parameters include a 30-90° pulse angle and 8-16 scans.[6]
- ¹³C NMR Acquisition:
 - Use a higher concentration of the sample if possible (20-50 mg).
 - Acquire the spectrum with proton decoupling.
 - A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR to achieve a good signal-to-noise ratio.[6]
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid **2-bromoethylamine** hydrobromide sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.[7][8]
 - KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A standard FTIR spectrometer is used.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal or the KBr pellet.
 - Record the sample spectrum over the range of 4000-400 cm-1.
 - The final spectrum is presented in terms of transmittance or absorbance.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

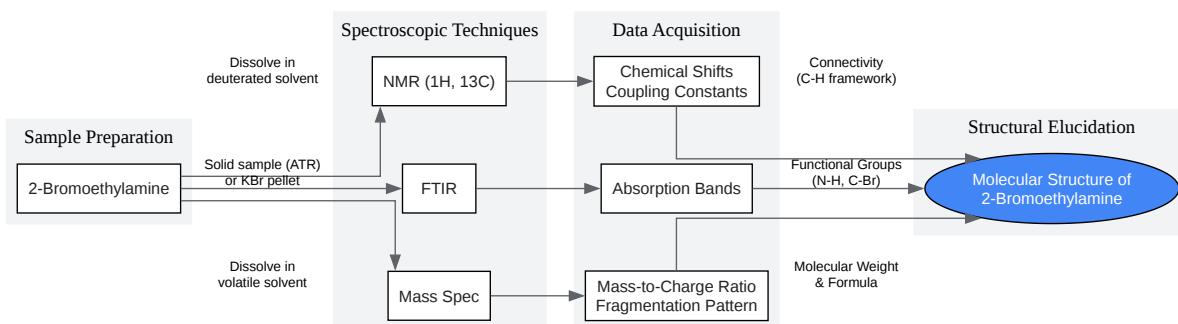
Mass Spectrometry (MS)

- Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the free base, dissolve a small amount of **2-bromoethylamine** in a volatile organic solvent (e.g., methanol, dichloromethane).
- Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
- GC-MS Analysis:
 - Injector: Use a split/splitless injector, typically at a temperature of 250-280°C.
 - Column: A non-polar capillary column (e.g., HP-5MS) is commonly used.

- Oven Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).
- Carrier Gas: Helium is typically used as the carrier gas.[9]
- Mass Spectrometry Parameters:
 - Ionization: Electron Ionization (EI) at 70 eV is standard.[10][11]
 - Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
 - Detection: Scan a mass range (e.g., m/z 20-300) to detect the molecular ion and fragment ions.[12]
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **2-bromoethylamine**.



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Caption: Workflow for the spectroscopic analysis of **2-bromoethylamine**.

Conclusion

The spectral data and protocols provided in this guide serve as a critical resource for the unambiguous identification and characterization of **2-bromoethylamine**. By leveraging the complementary information obtained from NMR, IR, and Mass Spectrometry, researchers can confidently confirm the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development activities.

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